Anisotropine methylbromide

Catalog No.
S518960
CAS No.
80-50-2
M.F
C17H32BrNO2
M. Wt
362.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anisotropine methylbromide

CAS Number

80-50-2

Product Name

Anisotropine methylbromide

IUPAC Name

[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide

Molecular Formula

C17H32BrNO2

Molecular Weight

362.3 g/mol

InChI

InChI=1S/C17H32NO2.BrH/c1-5-7-13(8-6-2)17(19)20-16-11-14-9-10-15(12-16)18(14,3)4;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1/t14-,15+,16?;

InChI Key

QSFKGMJOKUZAJM-JXMYBXCISA-M

SMILES

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.[Br-]

solubility

SOL IN WATER, CHLOROFORM; SPARINGLY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE; INSOL IN ETHER
SOL IN ETHANOL; INSOL IN DIETHYL ETHER

Synonyms

anisotropine methylbromide, anisotropine methylbromide, (endo)-isomer, octatropine, octotropine methylbromide, Valpin

Canonical SMILES

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.[Br-]

Isomeric SMILES

CCCC(CCC)C(=O)OC1C[C@H]2CC[C@@H](C1)[N+]2(C)C.[Br-]

The exact mass of the compound Anisotropine methylbromide is 361.16164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in water, chloroform; sparingly sol in alcohol; slightly sol in acetone; insol in ethersol in ethanol; insol in diethyl ether>54.4 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Supplementary Records. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anisotropine methylbromide is a quaternary ammonium compound, specifically a salt formed from the reaction of anisotropine with methyl bromide. Its chemical formula is C₁₇H₃₂BrNO₂, and it has a molecular weight of approximately 362.34 g/mol. The compound is primarily recognized for its role as a muscarinic antagonist, inhibiting the actions of acetylcholine on muscarinic receptors, which are integral to various physiological processes, particularly in the autonomic nervous system .

Anisotropine methylbromide acts as a muscarinic antagonist. Muscarinic receptors are a type of receptor for the neurotransmitter acetylcholine in the nervous system. By binding to these receptors, anisotropine methylbromide blocks the action of acetylcholine, leading to relaxation of smooth muscles in the GI tract and other organs [, ]. This relaxation was intended to reduce stomach acid secretion and cramping associated with peptic ulcers [].

Understanding Muscarinic Receptor Function:

AMB is a muscarinic antagonist, meaning it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors. Researchers can utilize AMB to study the specific roles of these receptors in various physiological processes. By observing the effects of AMB on different tissues, scientists can gain insights into how muscarinic signaling influences functions like smooth muscle contraction, glandular secretion, and neuronal activity Source: [British Journal of Pharmacology - muscarinic receptor antagonists: ].

Gastrointestinal Motility Studies:

AMB's ability to relax smooth muscle makes it a potential tool for investigating gastrointestinal (GI) motility. Researchers can use AMB to induce a state of reduced GI motility and observe its effects on factors like gastric emptying, intestinal transit time, and colonic function. This can help in understanding the mechanisms behind disorders like constipation and gastroparesis Source: [Gastroenterology - Antispasmodics and gastrointestinal motility: ].

Animal Models of Urinary Dysfunction:

AMB's inhibitory effect on the urinary bladder can be valuable in animal models of urinary incontinence or bladder outlet obstruction. By studying the effects of AMB on bladder contractility and voiding function in these models, researchers can gain insights into the pathophysiology of these conditions and develop potential therapeutic strategies Source: [Neuropeptides - The inhibitory effect of anisotropine methylbromide on spontaneous contractions of the isolated rat urinary bladder: ].

Anisotropine methylbromide primarily undergoes substitution reactions due to its quaternary ammonium structure. The key reaction for its synthesis involves the methylation of anisotropine using methyl bromide as the methylating agent. This reaction typically occurs in an organic solvent under controlled temperature and pressure conditions, leading to the formation of anisotropine methylbromide with minimal by-products .

Reaction Overview

  • Reactants: Anisotropine, Methyl Bromide
  • Product: Anisotropine Methylbromide
  • Type of Reaction: Methylation (substitution)

Anisotropine methylbromide exhibits significant biological activity as a muscarinic antagonist. It affects various systems in the body by:

  • Inhibiting Salivary and Bronchial Secretions: Reduces secretions in response to acetylcholine.
  • Increasing Heart Rate: Causes tachycardia through its antagonistic action on cardiac muscarinic receptors.
  • Dilation of Pupils: Induces mydriasis by blocking the constrictor muscles of the iris.
  • Reducing Gastrointestinal Motility: Inhibits peristalsis and secretory activity in the gastrointestinal tract at higher doses .

The synthesis of anisotropine methylbromide involves several steps:

  • Methylation Reaction: The amino group of anisotropine reacts with methyl bromide.
  • Reaction Conditions: Typically performed in an organic solvent at controlled temperatures to optimize yield.
  • Purification: The resulting product is purified through crystallization or other methods to ensure high purity and quality.

Industrial production may involve large-scale reactions to meet demand, employing similar methodologies but on a larger scale .

Anisotropine methylbromide has been utilized in various medical applications:

  • Treatment of Peptic Ulcers: Historically used as an adjunct treatment, though it has largely been replaced by more effective agents.
  • Management of Gastrointestinal Disorders: Helps manage conditions characterized by excessive motility or secretions.
  • Preoperative Medication: Used to reduce secretions during surgical procedures .

Anisotropine methylbromide can interact with several drugs, potentially increasing the risk or severity of adverse effects. Notable interactions include:

  • Aclidinium: Increased risk of adverse effects.
  • Adenosine and Albuterol: Potentially increased heart rate and tachycardia.
  • Alfentanil: May enhance adverse effects when combined .

Anisotropine methylbromide shares structural and functional similarities with several other quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
AtropineTertiary AmineAntimuscarinic agentNaturally occurring
ScopolamineTertiary AmineMotion sickness treatmentCNS penetration
Ipratropium bromideQuaternary AmmoniumBronchodilatorPrimarily used for respiratory issues
TiotropiumQuaternary AmmoniumLong-term treatment for COPDLonger duration of action

Uniqueness of Anisotropine Methylbromide:

  • Specifically targets gastrointestinal motility and secretions.
  • Acts predominantly as a peripheral muscarinic antagonist without significant central nervous system effects .

The retrosynthetic analysis of anisotropine methylbromide reveals a strategic disconnection pathway that focuses on the quaternary ammonium center as the key structural element [1]. The compound can be traced back through two primary disconnections: the quaternization reaction that introduces the methyl group onto the tertiary nitrogen, and the esterification reaction that forms the tropine ester linkage [2].

The molecular structure of anisotropine methylbromide (C₁₇H₃₂BrNO₂) consists of an 8-azoniabicyclo[3.2.1]octan-3-yl core bearing a 2-propylpentanoate ester substituent and a methylated quaternary ammonium center [3] [1]. The retrosynthetic pathway reveals that this structure emerges from the combination of tropine as the bicyclic amine foundation and di-n-propyl acetyl chloride as the acylating agent, followed by quaternization with methyl bromide [2].

The retrosynthetic disconnection strategy identifies tropine as the central building block, which serves as both the nucleophile in the esterification reaction and the tertiary amine substrate for subsequent quaternization [2]. This approach recognizes that the bicyclic tropane ring system provides the structural rigidity necessary for the biological activity while serving as a platform for chemical modification through esterification and alkylation reactions.

Analysis of the quaternary ammonium core reveals that the positive charge localization on the nitrogen atom significantly influences the molecular geometry and reactivity patterns [4]. The quaternization reaction introduces permanent ionic character to the molecule, which affects its solubility properties, membrane permeability, and receptor binding characteristics compared to the neutral tropine precursor [1].

Methylation Mechanisms in Alkyl Bromide Reactions

The methylation of anisotropine to form the quaternary ammonium salt proceeds through a bimolecular nucleophilic substitution (SN2) mechanism characteristic of primary alkyl halide reactions [5] [6]. Methyl bromide serves as the methylating agent, with the tertiary nitrogen of anisotropine functioning as the nucleophile in this transformation [7].

The SN2 mechanism involves a concerted backside attack of the nitrogen lone pair on the methyl carbon of methyl bromide [6]. This process occurs through a pentacoordinate transition state where the nitrogen-carbon bond formation and carbon-bromine bond cleavage occur simultaneously [6]. The reaction proceeds with complete inversion of stereochemistry at the methyl carbon, although this stereochemical outcome is not observable due to the symmetry of the methyl group [5].

The reaction rate is governed by the concentration of both reactants, following second-order kinetics [6]. The rate equation for this transformation can be expressed as Rate = k[anisotropine][methyl bromide], where k represents the rate constant that depends on temperature, solvent, and other reaction conditions [6]. The bimolecular nature of this reaction makes it sensitive to steric hindrance around the nucleophilic nitrogen center and the electrophilic carbon of the alkyl halide [7].

Methyl bromide is particularly well-suited for this quaternization reaction due to its high reactivity in SN2 processes [7] [6]. Primary alkyl halides, especially methyl halides, exhibit the fastest reaction rates in nucleophilic substitution reactions due to minimal steric hindrance around the electrophilic carbon [6]. The bromine atom serves as an excellent leaving group, stabilized by its size and polarizability, which facilitates the bond-breaking process during the transition state [6].

The quaternization reaction typically requires controlled temperature conditions to balance reaction rate with side reaction minimization [8]. Industrial processes commonly employ temperatures between 50°C and 140°C with pressures ranging from 1 to 50 bar, depending on the specific substrate and desired reaction kinetics [8]. The reaction can be conducted in various solvents, with polar aprotic solvents generally favoring the SN2 mechanism by stabilizing the transition state without strongly solvating the nucleophile [4].

The thermodynamics of the methylation reaction are favorable due to the formation of a stable quaternary ammonium ion and the release of bromide ion [9]. The irreversible nature of quaternization under typical reaction conditions drives the reaction to completion, although equilibrium considerations become important in protic solvents where ion pair dissociation may occur [4].

Industrial-Scale Synthesis Optimization Challenges

Industrial production of anisotropine methylbromide faces several critical optimization challenges that impact both economic viability and product quality [10]. The scale-up from laboratory to industrial production introduces complexities related to heat transfer, mass transfer, reaction kinetics, and equipment design considerations [11].

Temperature control represents a primary challenge in industrial synthesis, particularly during the highly exothermic quaternization step [8]. The reaction between anisotropine and methyl bromide generates significant heat, requiring efficient cooling systems to maintain optimal reaction temperatures and prevent thermal degradation of products [8]. Industrial reactors must be designed with adequate heat exchange capacity to handle the thermal load while maintaining uniform temperature distribution throughout the reaction mixture.

The handling of methyl bromide presents significant safety and environmental challenges at industrial scale [8]. Methyl bromide is a toxic and volatile compound that requires specialized containment systems and safety protocols. Industrial processes must incorporate effective vapor recovery systems to minimize emissions and ensure worker safety [8]. Additionally, the ozone-depleting potential of methyl bromide has led to increased regulatory scrutiny, driving development of alternative methylating agents or improved containment technologies.

Reactor design optimization is crucial for achieving consistent product quality and maximizing throughput [11]. Continuous flow reactors have shown advantages over traditional batch reactors for quaternization reactions, providing better heat and mass transfer characteristics [8]. The implementation of tubular reactors with controlled residence times can improve yield consistency while reducing the overall footprint of the manufacturing process [8].

Pressure management during industrial synthesis requires careful consideration of both safety and efficiency factors [8]. The volatility of methyl bromide necessitates operation under elevated pressure to maintain the reagent in the liquid phase, typically requiring pressures between 1 and 50 bar depending on operating temperature [8]. Pressure vessel design must comply with industrial safety standards while optimizing for heat transfer and mixing efficiency.

Process analytical technology integration has become increasingly important for real-time monitoring and control of industrial synthesis [12]. Spectroscopic techniques such as Raman spectroscopy can provide continuous monitoring of reaction progress, enabling automated control systems to optimize reaction conditions and detect deviation from normal operating parameters [13].

Raw material quality and consistency present ongoing challenges for industrial production [10]. Variations in tropine purity, moisture content, and impurity profiles can significantly impact reaction kinetics and product quality. Industrial processes must incorporate robust quality control systems and potentially additional purification steps to ensure consistent starting material quality.

Purification Techniques and Yield Maximization Strategies

The purification of anisotropine methylbromide requires specialized techniques adapted to the ionic nature of the quaternary ammonium compound [14] [15]. The presence of both organic and ionic characteristics presents unique challenges for separation and purification that differ significantly from neutral organic compounds.

Crystallization represents the primary purification method for anisotropine methylbromide, taking advantage of the compound's ability to form well-defined crystalline structures [2] [15]. The process typically involves dissolution in a suitable solvent system followed by controlled precipitation through temperature reduction or antisolvent addition [15]. Acetone has proven particularly effective as a crystallization solvent, providing good solubility for the quaternary ammonium salt while allowing controlled precipitation upon cooling [2].

The crystallization process for anisotropine methylbromide involves a two-stage approach beginning with crude product dissolution in acetone at elevated temperature [2]. The solution is then cooled gradually to promote nucleation and crystal growth, with the crystallization process often requiring several hours for complete precipitation [2]. The resulting crystals can be further purified through recrystallization from acetone to achieve pharmaceutical-grade purity with melting point of 329°C [2].

Solvent selection plays a critical role in optimizing both yield and purity during crystallization [15]. The ionic nature of anisotropine methylbromide requires solvents that can effectively solvate both the cationic and anionic components while allowing controlled supersaturation for crystallization [15]. Polar organic solvents such as acetone, methanol, and isopropanol have shown effectiveness, with acetone providing the optimal balance of solubility and crystallization behavior [2].

Temperature control during crystallization is essential for achieving optimal crystal morphology and purity [16]. Rapid cooling can lead to the formation of small, poorly formed crystals with high surface area and potential impurity inclusion, while overly slow cooling may result in incomplete precipitation and reduced yields [16]. Industrial processes typically employ controlled cooling rates between 0.5°C and 2°C per hour to optimize crystal quality.

Precipitation techniques using antisolvent systems offer an alternative approach for purification [14]. The addition of low-polarity solvents such as diethyl ether to solutions of anisotropine methylbromide in polar solvents can induce precipitation while maintaining product purity [4]. This approach is particularly useful when dealing with heat-sensitive impurities that might decompose during thermal crystallization processes.

Yield maximization strategies focus on optimizing each step of the synthetic sequence to minimize material losses [17]. The esterification step typically achieves yields of 70-75% under optimized conditions, while the subsequent quaternization reaction can achieve near-quantitative conversion when properly conducted [2] [18]. Overall synthetic yields approaching 65-70% are achievable through careful optimization of reaction conditions and purification protocols.

Process optimization for yield enhancement involves systematic evaluation of reaction parameters including temperature, solvent selection, reagent stoichiometry, and reaction time [17]. Statistical design of experiments approaches can identify optimal conditions while minimizing the number of experimental trials required for optimization [17]. Machine learning approaches are increasingly being applied to reaction optimization, using historical data to predict optimal conditions for new synthetic challenges [12].

Waste stream analysis and recycling strategies contribute significantly to overall process efficiency [19]. Recovery and recycling of solvents used in crystallization and purification steps can reduce both environmental impact and production costs [19]. Solvent recovery systems typically achieve 85-95% recovery rates for commonly used crystallization solvents such as acetone and isopropanol.

Quality control measures throughout the purification process ensure consistent product specifications [16]. High-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry provide comprehensive analytical characterization of purified anisotropine methylbromide [1]. These analytical techniques can detect residual impurities, verify structural integrity, and confirm the achievement of pharmaceutical-grade purity standards.

Anisotropine methylbromide demonstrates exceptional thermal stability, characterized by a remarkably high melting point of 329°C [1] [2] [3]. This elevated melting point indicates strong intermolecular forces within the crystalline structure, consistent with the ionic nature of this quaternary ammonium salt. Alternative measurements report decomposition occurring above 285°C [4], suggesting that the compound maintains structural integrity across a broad temperature range before thermal degradation commences.

The high thermal stability of anisotropine methylbromide can be attributed to several structural factors. The quaternary ammonium center creates strong ionic interactions with the bromide counterion, while the bicyclic tropane framework provides conformational rigidity that resists thermal motion [6]. The presence of the 2-propylpentanoate ester group adds additional molecular weight and van der Waals interactions that contribute to the overall thermal stability profile.

Table 1: Thermal Stability Parameters

PropertyValueSource
Melting Point (Primary Source)329°C [1] [2] [3]
Melting Point (Alternative)>285°C (dec.) [4]
Decomposition TemperatureNot specifiedN/A
Storage StabilityStable at 2-8°C storage [7] [2]
Thermal Stability AssessmentHigh thermal stability indicated by high melting pointInferred from melting point data

Storage recommendations specify maintaining the compound between 2-8°C to ensure long-term stability [7] [2]. Under these conditions, anisotropine methylbromide retains its chemical and physical properties for extended periods, making it suitable for pharmaceutical formulations requiring extended shelf life. The crystalline form appears as white to off-white solid crystals, indicating high purity and structural uniformity [7] [2].

Solubility Profile Across Solvent Systems

The solubility characteristics of anisotropine methylbromide reflect its dual nature as both an organic molecule and an ionic compound. The quaternary ammonium structure imparts significant water solubility, with measurements indicating 198.7 millimolar solubility in aqueous media [8]. This favorable aqueous solubility facilitates pharmaceutical formulation and biological availability, making the compound suitable for oral and parenteral administration routes.

In organic solvents, anisotropine methylbromide exhibits limited solubility. Both chloroform and methanol show only slight solubility [7] [2] [3], consistent with the highly polar nature of the quaternary ammonium bromide salt. The limited organic solvent solubility constrains purification and analytical methodology options, requiring specialized approaches for extraction and chromatographic separation.

Table 2: Solubility Profile Across Solvent Systems

SolventSolubilityNotesSource
Water198.7 mMGood water solubility [8]
ChloroformSlightly solubleLimited organic solubility [7] [2] [3]
MethanolSlightly solubleLimited organic solubility [7] [2] [3]
DMSO50 mg/mL (137.99 mM)Requires ultrasonic and heating to 60°C [9]
Dimethyl Sulfoxide (specific)69 mMAlternative measurement [8]

Dimethyl sulfoxide represents a notable exception among organic solvents, achieving substantial solubility of 50 milligrams per milliliter (equivalent to 137.99 millimolar) [9]. However, this solubility requires enhanced dissolution conditions, including ultrasonic treatment and heating to 60°C, indicating strong intermolecular interactions that must be overcome for effective solvation. Alternative measurements report 69 millimolar solubility in dimethyl sulfoxide under different conditions [8], suggesting that dissolution parameters significantly influence the observed solubility values.

The solubility profile has important implications for analytical methodology development and pharmaceutical formulation strategies. The high water solubility facilitates aqueous-based formulations and supports the compound's historical use in oral pharmaceutical preparations. Conversely, the limited organic solvent solubility necessitates careful consideration of extraction and purification protocols in analytical chemistry applications.

Partition Coefficients and Lipophilicity Assessments

Lipophilicity measurements reveal anisotropine methylbromide as a distinctly hydrophilic compound. The calculated partition coefficient (CX LogP) of -0.67 indicates preferential partitioning into aqueous phases over lipophilic environments [10]. This negative LogP value demonstrates that the compound exhibits approximately 4.7-fold greater solubility in water compared to octanol, the standard reference system for lipophilicity determination.

The distribution coefficient (CX LogD) also measures -0.67 [10], suggesting that the ionization state remains constant across physiologically relevant pH ranges. This behavior is expected for quaternary ammonium compounds, which maintain permanent positive charge regardless of environmental pH conditions. The consistent LogP and LogD values indicate that the compound's partitioning behavior is independent of pH variations commonly encountered in biological systems.

Table 3: Lipophilicity and Partition Coefficient Data

ParameterValueNotesSource
CX LogP-0.67ChEMBL database value [10]
CX LogD-0.67Distribution coefficient [10]
Lipophilicity AssessmentHydrophilic compoundNegative LogP indicates hydrophilic natureInferred from LogP value
Membrane PermeabilityLimited CNS penetration due to quaternary ammonium structureQuaternary ammonium compounds have poor membrane penetration [11] [12]

The hydrophilic nature of anisotropine methylbromide has significant pharmacological implications. The quaternary ammonium structure creates a permanent positive charge that severely limits passive diffusion across biological membranes, particularly the blood-brain barrier [11] [12]. This membrane impermeability explains the compound's peripheral selectivity and reduced central nervous system side effects compared to tertiary amine anticholinergic compounds.

Membrane permeability limitations result in bioactivity that remains largely peripheral, with minimal central nervous system penetration [11]. This pharmacokinetic profile contributed to the compound's therapeutic utility in treating gastrointestinal disorders, where peripheral anticholinergic effects were desired without accompanying central nervous system complications. The poor membrane penetration also influences absorption characteristics, with oral bioavailability reported between 10-25% due to limited gastrointestinal absorption [12].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of anisotropine methylbromide. The compound conforms to expected spectral patterns for tropane alkaloid derivatives [13], with characteristic resonances reflecting the bicyclic azoniabicyclo[3.2.1]octane core structure. The quaternary ammonium center and ester functionality produce distinctive chemical shifts that facilitate structural confirmation and purity assessment.

The molecular framework generates complex NMR patterns due to the rigid bicyclic structure and multiple stereochemical centers. Three defined stereocenters create specific spatial arrangements that influence nuclear coupling patterns and chemical shift distributions [6]. The 2-propylpentanoate ester side chain contributes additional complexity through rotatable bonds and aliphatic carbon environments spanning the 0.8-2.5 parts per million range typical for alkyl substituents [14].

Table 4: Spectroscopic Fingerprint Summary

TechniqueKey FeaturesApplicationsSource
Nuclear Magnetic Resonance (NMR)Conforms to expected structure for tropane alkaloidStructure confirmation and purity analysis [13]
Infrared Spectroscopy (IR)Available in Georgia State Forensic LibraryFunctional group identification [15]
Mass Spectrometry (MS)Molecular ion peak at m/z 362Molecular weight confirmation and fragmentation analysis [16]
High Performance Liquid ChromatographySuitable for analysis and purity determinationQuantitative analysis and quality control [7]

Infrared spectroscopy reveals characteristic absorption patterns that serve as fingerprint identification for anisotropine methylbromide. The compound appears in the Georgia State Forensic Drugs Fourier Transform Infrared Spectral Library [15], indicating established forensic identification protocols. Key infrared absorptions include carbonyl stretching from the ester functionality (approximately 1735 wavenumbers), alkyl carbon-hydrogen stretching vibrations (2850-2960 wavenumbers), and fingerprint region absorptions that provide unique identification capabilities [17] [18].

The ester carbonyl group produces a strong absorption band in the 1765-1735 wavenumber region [17], consistent with aliphatic ester functionality. Alkyl substituents generate characteristic carbon-hydrogen stretching vibrations between 2850-2960 wavenumbers, while the quaternary ammonium structure may produce distinctive nitrogen-carbon stretching absorptions in the 1030-1230 wavenumber range [18]. The bromide counterion influences the overall spectral pattern through ionic interactions that affect vibrational frequencies.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 362 [16], corresponding precisely to the calculated molecular weight of C₁₇H₃₂BrNO₂. The monoisotopic mass of 361.16164192 atomic mass units [16] reflects the exact mass accounting for isotopic composition. Fragmentation patterns likely involve loss of the bromide ion and cleavage at the ester linkage, generating characteristic daughter ions that facilitate structural elucidation.

High Performance Liquid Chromatography demonstrates suitability for quantitative analysis and quality control applications [7]. The compound's chromatographic behavior reflects its ionic nature and moderate molecular weight, requiring specialized column phases and mobile phase conditions optimized for quaternary ammonium compounds. Gas chromatography suitability [7] suggests thermal stability sufficient for vapor-phase analysis, consistent with the high melting point observations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

CRYSTALS FROM ACETONE
WHITE, GLISTENING POWDER OR PLATES

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

361.16164 g/mol

Monoisotopic Mass

361.16164 g/mol

Heavy Atom Count

21

Taste

BITTER TASTE

LogP

0.6

Odor

PROBABLY ODORLESS

Appearance

Solid powder

Melting Point

329 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

704G17JK68

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in conjunction with antacids or histamine H2-receptor antagonists in the treatment of peptic ulcer, to reduce further gastric acid secretion and delay gastric emptying.

Therapeutic Uses

Parasympatholytics
...ANTIMUSCARINIC DRUG. IT APPEARS TO BE RELATIVELY SELECTIVE FOR GI TRACT... IT IS USED IN TREATMENT OF MUCOUS COLITIS & IRRITABLE COLON, SPASTIC COLITIS, SPLENIC FLEXURE SYNDROME, BILIARY DYSKINESIA, CHOLELITHIASIS, PYLOROSPASM, GASTRITIS, DUODENITIS, ENTEROCOLITIS, & PEPTIC ULCER.
VALPIN 50-PB INDICATED FOR USE AS ADJUNCTIVE THERAPY IN PEPTIC ULCER; IRRITABLE BOWEL SYNDROME (IRRITABLE COLON, SPASTIC COLON, MUCOUS COLITIS, ACUTE ENTEROCOLITIS, & FUNCTIONAL GI DISORDERS).
VALPIN 50-PB EFFECTIVELY PRODUCES VISCERAL SMOOTH MUSCLE RELAXATION. CONTROLS SMOOTH MUSCLE SPASM SEEN IN MOTILITY DISORDERS OF GI TRACT, SUCH AS SPASTIC COLON & FUNCTIONAL GI DISORDERS.
For more Therapeutic Uses (Complete) data for ANISOTROPINE METHYLBROMIDE (11 total), please visit the HSDB record page.

Pharmacology

Anisotropine methylbromide is a quaternary ammonium compound. Its use as treatment adjunct in peptic ulcer has been replaced by the use of more effective agents. Depending on the dose, anisotropine methylbromide may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder. In general, smaller doses of anisotropine methylbromide inhibit salivary and bronchial secretions, sweating, and accommodation; cause dilatation of the pupil; and increase the heart rate. Larger doses are required to decrease motility of the gastrointestinal and urinary tracts and to inhibit gastric acid secretion.

MeSH Pharmacological Classification

Muscarinic Antagonists

Mechanism of Action

THERE IS CLINICAL IMPRESSION THAT QUATERNARY AMMONIUM CMPD HAVE RELATIVELY GREATER EFFECT ON GASTROINTESTINAL ACTIVITY & THAT DOSES NECESSARY TO TREAT GASTROINTESTINAL DISORDERS ARE, CONSEQUENTLY...MORE READILY TOLERATED; THIS HAS BEEN ATTRIBUTED TO ADDITIONAL ELEMENT OF GANGLIONIC BLOCK. /QUATERNARY AMMONIUM CMPD/
RATIO OF GANGLIONIC BLOCKING TO ANTIMUSCARINIC ACTIVITY IS GREATER FOR CMPD WITH QUATERNARY AMMONIUM STRUCTURE BECAUSE OF THEIR GREATER POTENCY AT NICOTINIC RECEPTORS; SOME OF SIDE EFFECTS SEEN AFTER HIGH DOSES ARE DUE TO GANGLIONIC BLOCKADE. /QUATERNARY AMMONIUM CMPD/
ANTISPASMODICS ARE COMPETITIVE ANTAGONISTS OF ACETYLCHOLINE, WHICH IS RELEASED @ ENDINGS OF PARASYMPATHETIC NERVES SUPPLYING GI TRACT. ...THESE DRUGS CAUSE MEAN REDUCTION OF BASAL ACID OUTPUT OF ABOUT 50%. THEY ALSO REDUCE MAXIMAL ACID OUTPUT BY 15 TO 50%. /ANTISPASMODICS/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

80-50-2

Absorption Distribution and Excretion

...POORLY & UNRELIABLY ABSORBED AFTER ORAL ADMIN... PENETRATION OF CONJUNCTIVA IS ALSO POOR, SO THAT...CMPD ARE OF LITTLE VALUE IN OPHTHALMOLOGY. CENTRAL EFFECTS ARE GENERALLY LACKING, BECAUSE THESE AGENTS DO NOT READILY PASS BLOOD-BRAIN BARRIER. ...LITTLE...KNOWN OF FATE & EXCRETION... /QUATERNARY AMMONIUM CMPD/
WHOLE-BODY AUTORADIOGRAPHY OF MICE GIVEN SC, ORAL, OR IP DOSES OF ANTISPASMODIC, [(14)C]ANISOTROPINE METHBROMIDE SHOWED THAT PARENTERAL DOSES WERE DISTRIBUTED MAINLY IN EXCRETORY ORGANS (KIDNEYS, LIVER, SALIVARY GLANDS, & INTESTINES).
SOME (14)C /ANISOTROPINE METHBROMIDE/ WAS...PRESENT IN STOMACH MUCOSA, PANCREAS, OVIDUCTS, UTERUS, & SPERMATIC DUCTS /AFTER ADMIN TO MICE/. CATION WOULD NOT BE EXPECTED TO DIFFUSE EASILY ACROSS BIOLOGICAL MEMBRANES...DID NOT APPEAR READILY TO CROSS BLOOD-BRAIN OR PLACENTAL BARRIERS, OR GASTROINTESTINAL EPITHELIUM.

Associated Chemicals

Octatropine;70642-90-9

Wikipedia

Octatropine_methylbromide

Drug Warnings

ALTHOUGH INCIDENCE & INTENSITY OF SIDE EFFECTS IS LESS THAN THOSE OF METHANTHELINE BROMIDE, THEY ARE QUALITATIVELY SAME.
...NO DRUG OF THIS CLASS HAS YET BEEN SHOWN TO PRODUCE ADEQUATE CONTROL OF GASTRIC SECRETION OR GI MOTILITY @ DOSES THAT ARE DEVOID OF SIGNIFICANT SIDE EFFECTS DUE TO MUSCARINIC BLOCKADE @ OTHER SITES. /QUATERNARY AMMONIUM CMPD/
...USED WITH GREAT CAUTION, & IN SOME CASES MAY BE CONTRAINDICATED, IN PATIENTS WITH REFLUX ESOPHAGITIS, ACHALASIA, PARTIAL GASTRIC OUTLET OBSTRUCTION, PARALYTIC ILEUS, INTESTINAL OBSTRUCTION, NARROW ANGLE GLAUCOMA, & PROSTATISM. /ANTISPASMODICS/
ANTICHOLINERGIC ANTISPASMODICS SHOULD BE USED WITH CAUTION IN PATIENTS WITH PROSTATIC HYPERTROPHY, PYLORIC OBSTRUCTION, OBSTRUCTION OF BLADDER NECK, CONGESTIVE HEART FAILURE WITH TACHYCARDIA, & ACHALASIA (CARDIOSPASM). /ANTICHOLINERGIC AGENTS/
For more Drug Warnings (Complete) data for ANISOTROPINE METHYLBROMIDE (11 total), please visit the HSDB record page.

Biological Half Life

Not Known

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

ESTERIFICATION OF TROPINE WITH 2-PROPYLVALERYL CHLORIDE, THEN QUATERNIZATION OF THE RESULTING ESTER WITH METHYL BROMIDE.
Weiner, Gordon, US Patent 2,962,499 (1960 to Endo Labs)

General Manufacturing Information

ANISOTROPINE METHYLBROMIDE, DIFFERS CHEMICALLY FROM ATROPINE & MOST OTHER ANTICHOLINERGICS/ANTISPASMODICS IN SUBSTITUTION OF ALIPHATIC FOR AROMATIC SIDE CHAIN IN ACID MOIETY OF ESTER.

Interactions

RATE OF ABSORPTION OF ANISOTROPINE METHYL BROMIDE IS REDUCED BY FOOD IN RAT, & THERE IS EVIDENCE OF SATURABLE PROCESS, INFLUENCING INTESTINAL ABSORPTION OF THIS CMPD.
...ANTICHOLINERGIC AGENTS, SUCH AS ANISOTROPINE...WOULD BE EXPECTED TO INTERACT WITH DIGOXIN.../MAY CAUSE INCR SERUM DIGOXIN LEVELS/. /ANISOTROPINE/
DIAZEPAM & OCTATROPINE METHYLBROMIDE INTERACTED POS IN REDUCING SPONTANEOUS & STIMULATED GI MOTILITY IN ISOLATED RABBIT JEJUNUM & IN VIVO IN RABBIT COLON & DOG GASTRIC POUCH.
Urinary excretion of anticholinergics may be delayed by the alkalinization of the urine, /with the use of urinary alkalizers such as: calcium- and/or magnesium-containing antacids, carbonic anhydrase inhibitors, citrates, sodium bicarbonate/ thus potentiating the anticholinergics' therapeutic and/or side effects. /Anticholinergics, antispasmodics/
For more Interactions (Complete) data for ANISOTROPINE METHYLBROMIDE (13 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN LIGHT, HEAT, & AIR.
STABILITY BOTH TO ACID & ALKALINE HYDROLYSIS MIMIMIZES INACTIVATION.

Dates

Last modified: 08-15-2023
1: Freston JW, Forbes JA. A double-blind evaluation of the nocturnal antisecretory effects of anisotropine methylbromide in man. Dose response and duration of action studies. J Clin Pharmacol. 1977 Jan;17(1):29-36. PubMed PMID: 13090.
2: Abad Iglesias R. [Clinical study of the selectivity, tolerance and therapeutic status of anisotropine methylbromide and its combinations (Vapin Complex) in digestive pathology and in spastic changes of the biliary tract]. Folia Clin Int (Barc). 1973 May;23(5):382-402. Spanish. PubMed PMID: 4808337.
3: Pfeffer M, Schor JM. Intestinal sorption of anisotropine methylbromide in the rat. J Pharm Sci. 1972 Aug;61(8):1223-7. PubMed PMID: 5068340.
4: Nakayama K, Taira N, Hashimoto K, Kobayashi S, Kumakura S. Effects of anisotropine methylbromide (Valpin) and its mixture with sulpyrine on vocalization response and spasm of intestine induced by acetylcholine in dogs. Jpn J Pharmacol. 1972 Apr;22(2):215-20. PubMed PMID: 4538412.
5: Giovannelli CA, Vigo PL. [Anisotropine methylbromide (Valpin) in the treatment of spasms of the gastrointestinal system. Biometric study]. Minerva Med. 1970 Dec 22;61(102):5942-51. Italian. PubMed PMID: 5498741.
6: Kanda K. [Trials with anisotropine methylbromide (Valpin) in the radiography of the stomach]. Rinsho Hoshasen. 1968 Dec;13(12):1013-9. Japanese. PubMed PMID: 5191267.
7: Pfeffer M, Schor JM, Bolton S, Jacobsen R. Human urinary excretion of the quaternary ammonium compounds anisotropine methylbromide and propantheline bromide. J Pharm Sci. 1968 Aug;57(8):1375-8. PubMed PMID: 5695651.
8: Pfeffer M, Schor JM, Gluck N, Semmel MG, Griboff S. Human urinary excretion of orally administered anisotropine methylbromide. J Pharm Sci. 1968 Jan;57(1):36-8. PubMed PMID: 5694710.
9: Stiel JN, Baxter CH. The effect of anisotropine methylbromide on human saliva flow and gastric secretion. Med J Aust. 1967 May 27;1(21):1076-8. PubMed PMID: 6071739.
10: Bonney WW, Kaufman JJ. The effect of anisotropine methylbromide on bladder function. (A clinical study). West Med Med J West. 1967 Feb;8(2):40-1. PubMed PMID: 6072160.

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